molecular formula C15H15N5O3S B2833197 (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034488-26-9

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2833197
CAS No.: 2034488-26-9
M. Wt: 345.38
InChI Key: HDXKUMQPXUBNAP-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a sophisticated synthetic compound designed for advanced chemical biology and drug discovery research. This hybrid molecule incorporates two privileged pharmacophores—an indole scaffold and a 1,2,4-triazole ring—linked through a sulfonylazetidine moiety, creating a unique structural profile for investigating novel biological pathways. The indole nucleus is a ubiquitous component in medicinal chemistry, found in numerous natural products and marketed drugs, and is known to confer a wide spectrum of biological activities . Derivatives containing the 1,2,4-triazole ring system are also the subject of extensive research due to their pronounced biological properties . This combination makes the compound a highly valuable candidate for screening against a range of therapeutic targets. The primary research application of this compound is in the field of oncology, specifically as a potential inhibitor of protein kinase activity. Kinases are established targets in cancer therapy, and the design of this molecule suggests potential for targeting specific kinases like CK2, which is overexpressed in numerous cancers such as multiple myeloma, leukemia, and various solid tumors . Its proposed mechanism of action involves binding to the kinase's ATP-binding pocket, thereby inhibiting phosphorylation and disrupting critical signaling pathways that drive cancer cell proliferation, survival, and chemoresistance . The structural features of the compound, particularly the sulfonylazetidine linker, are engineered to enhance selectivity and potency, which may help in overcoming the common challenge of off-target effects associated with kinase inhibitors . Researchers can utilize this compound to explore mechanisms of apoptosis induction, cell cycle arrest, and the circumvention of multi-drug resistance (MDR) in resistant cancer cell lines . Beyond oncology, its unique structure also presents opportunities for probing biological activities in other areas, including antiviral and anti-infective research, given the documented activities of both indole and triazole derivatives in these fields . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

1H-indol-2-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19-9-16-18-15(19)24(22,23)11-7-20(8-11)14(21)13-6-10-4-2-3-5-12(10)17-13/h2-6,9,11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXKUMQPXUBNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The azetidine ring is then incorporated via nucleophilic substitution reactions. Common reagents used in these steps include acetic acid, hydrochloric acid, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted indole, triazole, and azetidine derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The triazole ring can inhibit specific enzymes, while the azetidine ring can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core modifications:

Compound Name / ID Core Structure Modifications Key Functional Groups Bioactivity Relevance
Target Compound Indol-2-yl + azetidine + triazolylsulfonyl Sulfonyl, triazole, azetidine Hypothesized kinase/modulator activity
(1H-Indol-3-yl)(thiazol-2-yl)methanone () Indol-3-yl + thiazole Thiazole, indole Antimicrobial, anticancer
2-(1H-Indol-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one () Indole + thiazolidinone + phenylamino Thiazolidinone, phenylamino Antioxidant, antimicrobial
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole + sulfonylphenyl + phenylketone Triazolethio, sulfonyl Enzyme inhibition (e.g., CYP450)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Indole + pyrazole + pyridine Pyrazole, pyridine Antiproliferative activity

Key Comparisons

Bioactivity Profiles: The target compound’s triazolylsulfonyl-azetidine moiety differentiates it from thiazole- or pyrazole-containing analogues (e.g., compounds in ). Sulfonyl groups are known to enhance metabolic stability and solubility compared to thioether or amino groups . The azetidine ring’s small size (4-membered) may confer greater conformational strain but improved binding specificity compared to larger heterocycles like thiazolidinones or pyrazoles .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of azetidine (e.g., sulfonylation) and indole coupling, similar to methods in and . However, azetidine’s reactivity demands precise temperature control, as seen in ’s low-temperature alkylation steps . By contrast, thiazolidinone derivatives () are synthesized via simpler condensations, yielding moderate-to-high yields (40–93%) .

Solubility and Stability: The sulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonylated indole derivatives (e.g., ’s 8d or 10). However, the azetidine ring’s hydrophobicity could counterbalance this effect, necessitating empirical testing . Triazole-containing compounds (e.g., ) exhibit variable solubility depending on substituents; fluorinated aryl groups enhance lipid solubility but reduce metabolic stability .

Computational Similarity :

  • Tanimoto and Dice similarity metrics () suggest the target compound shares moderate structural similarity with triazole-thioether derivatives () but low similarity with thiazole-indole hybrids (). This implies divergent bioactivity profiles .

Research Findings and Implications

  • Hypothesized Targets : The compound’s triazolylsulfonyl group resembles sulfonamide-based kinase inhibitors (e.g., COX-2 inhibitors), while the indole-azetidine scaffold may target serotonin receptors or apoptotic pathways .
  • Limitations: No direct bioactivity data exists for the target compound in the provided evidence. However, clustering analysis () indicates that structurally related compounds (e.g., triazole-sulfonyl hybrids) often cluster by mechanism, supporting prioritized testing for kinase or protease inhibition .

Biological Activity

The compound (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that integrates an indole ring, a triazole ring, and an azetidine ring. Each structural component contributes to its unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

This compound can be represented as follows:

ComponentStructure
Indole RingA bicyclic structure known for diverse biological activity.
Triazole RingA five-membered ring with nitrogen atoms that exhibits antifungal and antibacterial properties.
Azetidine RingA four-membered saturated ring that is often involved in drug design due to its unique reactivity.

Antimicrobial Properties

Research indicates that compounds containing both indole and triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities. Specifically, compounds similar to the target compound demonstrated effective inhibition against various Gram-negative bacteria and fungi such as Candida albicans and Candida tropicalis .

Table 1: Antimicrobial Activity of Indole-Triazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 6fCandida albicans2 µg/mL
Compound 6dCandida glabrata16 µg/mL
Compound 6a-uE. coli250 µg/mL

Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. The presence of the indole nucleus enhances its potential as an anticancer agent. Studies have reported significant cytotoxic activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-727.3
HCT-1166.2

The mechanism by which This compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Gene Expression Modulation : It can alter the expression of genes associated with cell growth and apoptosis.
  • Binding Interactions : The structural components allow for effective binding to various biomolecules, enhancing its therapeutic potential.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • A study highlighted the synthesis of indole-triazole hybrids which showed excellent antibacterial and antifungal activities .
  • Another research project investigated the cytotoxic effects of triazole derivatives against multiple cancer cell lines, demonstrating promising results in drug development .

Q & A

Q. How do solvent polarity and substituent positioning affect stability during storage?

  • Stability Tests : Store in anhydrous DMSO at -20°C; avoid aqueous buffers (pH > 7) to prevent hydrolysis of the sulfonyl group .
  • Substituent Impact : Electron-donating groups (e.g., methoxy) on the indole ring enhance oxidative stability in air .

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